N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide typically involves the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include various substituted benzothiadiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new drugs for the treatment of bacterial and fungal infections.
Mechanism of Action
The mechanism of action of N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiadiazole derivatives, such as:
- 2,1,3-Benzothiadiazole-4-sulfonamide
- N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-carboxamide
- 2,1,3-Benzothiadiazole-4-sulfonyl chloride .
Uniqueness
N4-(2-Hydrazino-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide is unique due to its specific hydrazino and sulfonamide functional groups, which confer distinct chemical reactivity and biological activity. These functional groups allow the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and drug development .
Properties
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O3S2/c9-11-7(14)4-10-18(15,16)6-3-1-2-5-8(6)13-17-12-5/h1-3,10H,4,9H2,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLYSGSUPSUOPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381256 |
Source
|
Record name | N-(2-Hydrazinyl-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-26-6 |
Source
|
Record name | N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175203-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Hydrazinyl-2-oxoethyl)-2,1,3-benzothiadiazole-4-sulfonamide (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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